1-cyclohexyl-2-(4-isopropylbenzyl)octahydropyrrolo[1,2-a]pyrazine
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Description
Pyrrolopyrazine derivatives are a class of nitrogen-containing heterocycles . They have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives often involves various synthetic routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For example, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Molecular Structure Analysis
The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The exact molecular structure of “1-cyclohexyl-2-(4-isopropylbenzyl)octahydropyrrolo[1,2-a]pyrazine” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Future Directions
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, they represent an attractive scaffold for drug discovery research . Future research could focus on synthesizing new pyrrolopyrazine derivatives and studying their biological activities to design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
1-cyclohexyl-2-[(4-propan-2-ylphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2/c1-18(2)20-12-10-19(11-13-20)17-25-16-15-24-14-6-9-22(24)23(25)21-7-4-3-5-8-21/h10-13,18,21-23H,3-9,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQUZOGCDRDURA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN3CCCC3C2C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-2-[(4-propan-2-ylphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
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